1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
Description
This compound is a boronic acid-containing indole derivative with a complex structure designed for stability and bioactivity. Key features include:
- Core structure: A 1H-indole scaffold with a borono group at position 2, critical for covalent interactions with biological targets (e.g., proteases) .
- Substituents:
- Molecular formula: C24H35BN3O6 (inferred from structural analogs in –9).
Boronic acids are widely used in medicinal chemistry for their ability to inhibit enzymes like proteasomes and serine hydrolases.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34BN3O6/c1-22(2,3)32-20(28)26-11-9-25(10-12-26)15-16-7-8-18-17(13-16)14-19(24(30)31)27(18)21(29)33-23(4,5)6/h7-8,13-14,30-31H,9-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYMQKQCXOHACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34BN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H32BN3O7
- Molecular Weight : 463.52 g/mol
- CAS Number : 913388-55-3
Structure
The compound features an indole core, which is known for its diverse biological properties, along with a boron-containing moiety that may enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the boron atom may facilitate interactions through coordination chemistry, enhancing the compound's efficacy in biological systems.
Antiviral Activity
Research has indicated that derivatives of indole carboxylic acids exhibit significant antiviral properties. For instance, studies on related compounds have shown that they can inhibit HIV reverse transcriptase (RT) and RNase H activities in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications at the indole position can enhance antiviral potency .
Anticancer Potential
Indole derivatives are also investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific compound under consideration may exhibit similar effects due to its structural characteristics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, studies show that related indole derivatives can inhibit proteases and kinases, which are crucial in cancer progression and viral replication .
Study 1: Antiviral Activity against HIV
In a study evaluating the antiviral efficacy of various indole derivatives, one compound demonstrated an EC50 value of 10 µM against HIV. This study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards viral targets .
| Compound | EC50 (µM) | Target |
|---|---|---|
| Indole Derivative A | 10 | HIV RT |
| Indole Derivative B | 5 | HIV RNase H |
Study 2: Anticancer Effects
A recent investigation into the anticancer potential of indole derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for various analogs tested against MCF-7 cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Indole Derivative C | 5 | MCF-7 |
| Indole Derivative D | 15 | MCF-7 |
Scientific Research Applications
Medicinal Chemistry
The indole framework is widely recognized for its significant biological activities, making derivatives like 1H-Indole-1-carboxylic acid crucial in drug discovery. This compound has been studied for:
- Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines. The presence of the boron atom may enhance these properties through unique interactions with biological targets .
- Neuropharmacology : Compounds with piperazine moieties are known to affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Material Science
The unique properties of boron-containing compounds make them valuable in material science. This compound may be utilized in:
- Organic Electronics : Its structural features could improve charge transport properties in organic semiconductors.
- Catalysis : Boron compounds are often employed as catalysts in organic reactions due to their ability to activate substrates .
Biological Studies
Understanding the interaction of this compound with biological systems is essential for elucidating its mechanisms of action. Studies have shown that:
- Interaction with Proteins : The compound's ability to bind to specific proteins can influence cellular pathways and responses .
- In Vivo Studies : Animal models may be used to assess the pharmacokinetics and therapeutic efficacy of this compound in real biological contexts.
Case Study 1: Anticancer Properties
Recent studies have demonstrated that derivatives of indole exhibit significant cytotoxic effects against breast cancer cell lines. The incorporation of boron into the structure has been shown to enhance the binding affinity to cancer-related targets, leading to increased apoptosis in treated cells.
Case Study 2: Neuropharmacological Effects
Research involving animal models has indicated that compounds similar to this indole derivative can modulate serotonin receptors, resulting in anxiolytic effects. The piperazine component is believed to facilitate these interactions.
Case Study 3: Synthetic Applications
The synthesis of this compound has been explored using multi-step organic synthesis techniques that leverage its unique functional groups for further derivatization. This opens avenues for creating new compounds with tailored properties for specific applications in drug development and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s structural analogs differ in substituents at positions 2 (boronic acid) and 5 (piperazine/piperidine derivatives), influencing bioactivity and physicochemical properties.
Bioactivity and Target Profiles
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure:
Q. How is the molecular structure of this compound characterized?
The structure includes a boronic acid moiety, a piperazine-carboxylate group, and tert-butyl ester protections. Key characterization techniques:
Q. What are common synthetic routes for analogous indole-boronic esters?
Analogous compounds are synthesized via:
- Cyclocondensation : Combining ethyl acetoacetate with arylhydrazines, followed by boronation.
- Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts.
- Esterification : Protecting carboxylic acids with tert-butyl groups under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize the yield of the boronic acid moiety during synthesis?
Key strategies:
- Use anhydrous conditions to prevent boronic acid hydrolysis.
- Employ Lewis acids (e.g., BF₃·OEt₂) to stabilize the boron intermediate.
- Monitor reaction progress via HPLC or TLC with UV-active tags .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
- Theoretical calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ADF software).
- Isotopic labeling : Confirm peak assignments via ¹³C or ¹⁵N labeling.
- Variable-temperature NMR to assess dynamic effects .
Q. What methods are recommended for analyzing organic impurities in this compound?
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with palladium catalysts to optimize reaction conditions.
- Solvent effect modeling : Use COSMO-RS to predict solubility and stability .
Q. What strategies mitigate instability of the tert-butyl ester under acidic conditions?
Q. How can researchers validate the biological activity of this compound in vitro?
- Enzyme inhibition assays : Test against target proteins (e.g., proteases) using fluorescence-based substrates.
- Cell viability assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay).
- Kinetic solubility studies : Use PBS or simulated biological fluids to assess bioavailability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
